molecular formula C8H5BrF2O B1382045 1-(5-Bromo-2,3-difluorophenyl)ethanone CAS No. 1600511-63-4

1-(5-Bromo-2,3-difluorophenyl)ethanone

Cat. No. B1382045
CAS RN: 1600511-63-4
M. Wt: 235.02 g/mol
InChI Key: VOBVHTSZADQBLD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,3-difluorophenyl)ethanone is a fluorinated acetophenone . It is a compound with the molecular formula C8H5BrF2O .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2,3-difluorophenyl)ethanone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethanone group . The molecular weight is 235.02 g/mol .

Scientific Research Applications

Synthesis Applications

1-(5-Bromo-2,3-difluorophenyl)ethanone, though not directly mentioned, appears to be closely related to compounds studied in various synthesis applications. These include its use in halogen-exchange reactions, yielding high efficiencies in chemical protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the efficacy of halogen exchange in synthesizing complex chemical structures (Li Hong-xia, 2007). Similarly, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using dibromo-pyridine, showcases the versatility of bromo-ethanones in nucleophilic substitution reactions (Zeng-sun Jin, 2015).

Molecular Structure Studies

Research on compounds similar to 1-(5-Bromo-2,3-difluorophenyl)ethanone includes detailed studies on molecular structure and bonding. For example, the study of 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone focuses on the molecular structure, highlighting the importance of dihedral angles in chemical analysis (Liang-zhong Xu et al., 2005).

Enzymatic Process Development

In a related context, compounds akin to 1-(5-Bromo-2,3-difluorophenyl)ethanone are utilized in the development of enzymatic processes. An instance is the enzymatic transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, illustrating the application of ketoreductases in industrial synthesis (Xiang Guo et al., 2017).

properties

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVHTSZADQBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,3-difluorophenyl)ethanone

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